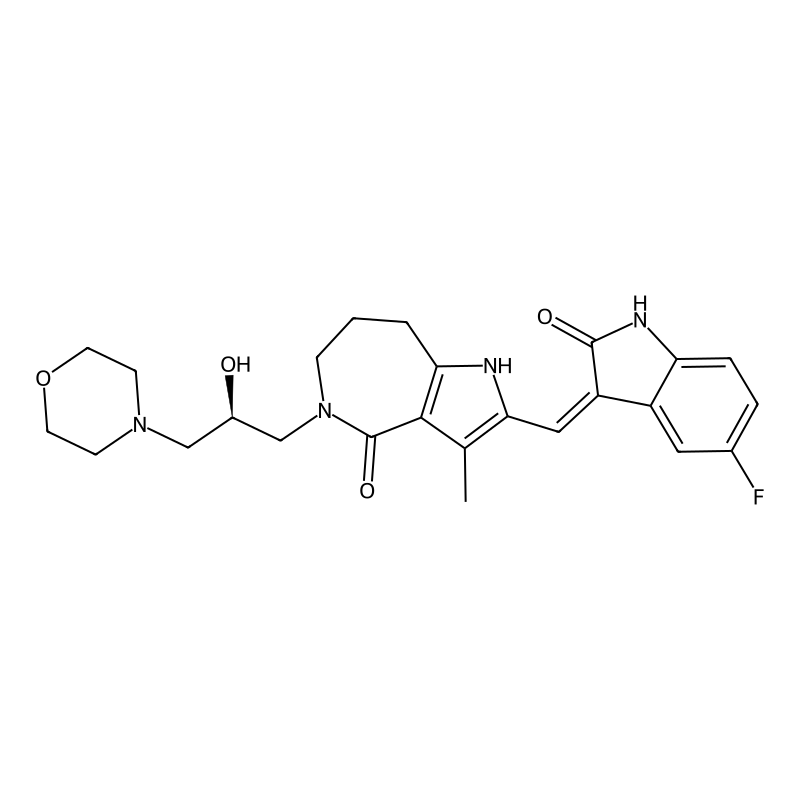

Henatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Henatinib Profile & Mechanism of Action

| Attribute | Description |

|---|---|

| Molecular Name | Henatinib [1] |

| CAS Number | 1239269-51-2 [1] [2] |

| Chemical Formula | C₂₅H₂₉FN₄O₄ [1] [2] |

| Molecular Weight | 468.52 g/mol [1] [2] |

| Modality | Small Molecule [1] |

| Status | Investigational (Used in clinical trials for Advanced Solid Cancers) [1] |

| Primary MoA | Orally active, multi-kinase inhibitor [2] |

| Key Biological Finding | Significantly inhibits VEGFR-2 phosphorylation and its downstream signaling pathway in Human Umbilical Vein Endothelial Cells (HUVECs) [2] |

Quantitative Kinase Inhibition Profile

The following table details the half-maximal inhibitory concentration (IC₅₀) values for this compound against its primary kinase targets, demonstrating its potency and multi-targeted nature.

| Kinase Target | IC₅₀ Value (nM) |

|---|---|

| VEGFR-2 | 0.6 nM [2] |

| c-Kit | 3.3 nM [2] |

| PDGFR | 41.5 nM [2] |

Experimental Model & Proposed Signaling Pathway

The primary experimental finding for this compound's mechanism is its inhibition of VEGFR-2 phosphorylation and its downstream signaling pathway in HUVECs [2]. The diagram below illustrates this core mechanism and its anti-tumor effects.

This compound inhibits VEGFR-2 activation and downstream signaling in HUVECs. [2]

Information Limitations and Further Research

The available data on this compound is limited, as it is an investigational compound. The search results do not contain detailed experimental protocols or a full whitepaper.

- Search Clinical Trial Registries: Check databases like ClinicalTrials.gov for any published results or protocol summaries from trials involving this compound.

- Utilize Chemical Databases: Use the provided CAS Number (1239269-51-2) to search specialized chemical and pharmacological databases for more detailed profiles.

- Explore Scientific Literature: Conduct a targeted literature search on platforms like PubMed for any research articles or posters specifically mentioning "this compound."

References

Technical Profile of Henatinib

Here is a summary of the core quantitative and mechanistic data available for Henatinib:

| Attribute | Details |

|---|---|

| Drug Type | Orally active, small molecule multi-kinase inhibitor [1] [2] |

| Primary Target & IC₅₀ | VEGFR-2: 0.6 nM [1] |

| Other Kinase Targets & IC₅₀ | c-Kit: 3.3 nM; PDGFR: 41.5 nM [1] |

| Molecular Formula | C₂₅H₂₉FN₄O₄ [1] [2] |

| CAS Registry Number | 1239269-51-2 [1] [2] |

| Mechanism of Action | Inhibits VEGFR-2 phosphorylation and its downstream signaling pathways in human umbilical vein endothelial cells (HUVECs) [1] |

VEGFR-2 Signaling and Inhibition Pathway

The following diagram illustrates the key signaling pathways mediated by VEGFR-2 and the point of inhibition by agents like this compound.

VEGFR-2 signaling pathway and this compound inhibition mechanism [3] [1] [4].

Key Experimental Evidence and Protocols

The primary evidence for this compound's activity is derived from established in vitro and in vivo models for studying angiogenesis and kinase inhibition.

Inhibition of VEGFR-2 Phosphorylation: The key experiment demonstrating this compound's mechanism used Human Umbilical Vein Endothelial Cells (HUVECs) [1]. This is a standard model for studying VEGF-induced signaling.

- Cell Culture: Maintain HUVECs in an appropriate medium.

- Treatment: Pre-treat cells with this compound at various concentrations.

- Stimulation: Stimulate the VEGF signaling pathway by adding VEGF-A ligand to the culture.

- Analysis: Use western blotting with antibodies specific for phosphorylated tyrosine residues on VEGFR-2 to quantify the level of receptor activation. A decrease in phosphorylation signal in treated cells, compared to untreated controls, confirms inhibitor efficacy [1].

Broad Antitumor Effects: The "broad antitumour effects" mentioned are likely evaluated through standard in vivo xenograft models [1]. The typical workflow involves:

- Implantation: Human cancer cells are implanted into immunodeficient mice.

- Dosing: Once tumors are established, mice are treated with this compound via oral gavage.

- Monitoring: Tumor volume is measured regularly and compared to a control group. Significant inhibition of tumor growth indicates the compound's efficacy.

Clinical Development Status

Available databases indicate that this compound has been investigated in clinical trials for the treatment of Advanced Solid Cancers [2]. However, its current development status is listed as Discontinued after Phase 1 trials [5]. This suggests that while the compound showed promising preclinical activity, its development was not continued, possibly due to strategic decisions, safety profiles, or lack of efficacy in early human studies.

Insights for Research and Development

- Overcoming Drug Resistance: Research into VEGFR-2 inhibitors like this compound is driven by the need to overcome drug resistance and cardiac side effects associated with currently approved therapies [4].

- Structural Requirements: The high potency (IC50 of 0.6 nM) aligns with known pharmacophore models for VEGFR-2 inhibition, which often include a heteroaryl moiety to interact with the ATP-binding site, a central linker region, and a hydrophobic tail [4].

References

- 1. | TargetMol this compound [targetmol.com]

- 2. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2) [link.springer.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule ... [pubs.rsc.org]

- 5. This compound Maleate - Drug Targets, Indications, Patents [synapse.patsnap.com]

Henatinib Profile and Target Specificity

Henatinib is an orally active small-molecule multikinase inhibitor derived from Sunitinib. It demonstrates broad and potent antitumor and antiangiogenic activities by simultaneously targeting several overactivated kinases, an approach that can also reduce the likelihood of developing drug resistance [1] [2].

The table below summarizes its primary known kinase targets and measured inhibitory activity (IC50) from enzyme assays:

| Target Kinase | IC50 Value | Primary Role in Cancer |

|---|---|---|

| VEGFR-2 | 0.6 nM | Angiogenesis (formation of new blood vessels) [1] [2] |

| c-Kit | 3.3 nM | Tumor cell proliferation and survival [1] [2] |

| PDGFR | 41.5 nM | Tumor cell proliferation and stromal support [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting key kinase receptors involved in tumor growth and angiogenesis.

Diagram of this compound's multikinase inhibition mechanism.

- Key Molecular Interactions: As a multikinase inhibitor, this compound binds to and inhibits the ATP-binding pockets of VEGFR-2, c-Kit, and PDGFR, preventing their activation [1] [2].

- Downstream Signaling Blockade: This inhibition significantly reduces the phosphorylation of these receptors and their downstream signaling pathways. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound potently blocks VEGFR-2 phosphorylation and its subsequent downstream signals [1].

- Functional Cellular Consequences: By blocking these critical pathways, this compound consistently suppresses VEGF-stimulated HUVEC proliferation, migration, and tubule formation, which are key processes in angiogenesis. This effectively starves tumors of their blood supply [2].

Experimental Evidence and Workflows

The antitumor efficacy of this compound has been validated through both in vitro and in vivo models.

In Vitro Assays (Human Umbilical Vein Endothelial Cells - HUVECs)

The following workflow outlines key experiments for characterizing antiangiogenic effects in vitro:

Workflow for in vitro characterization of this compound.

- Proliferation Assay: VEGF-stimulated HUVECs are treated with this compound. Cell viability is typically measured after 72 hours using colorimetric methods like MTT or CCK-8 to determine the compound's IC50 for proliferation inhibition [2].

- Migration Assay: A common method is the transwell assay. HUVECs are seeded in the upper chamber with this compound, and VEGF is placed in the lower chamber as a chemoattractant. After incubation, cells that migrate through the membrane are stained and counted to quantify inhibition of migration [2].

- Tubule Formation Assay: HUVECs are plated on a basement membrane matrix (like Matrigel) in the presence of this compound and VEGF. The extent of tubule formation (measured by network length or number of junctions) is analyzed after several hours, showing this compound's ability to disrupt this process [2].

In Vivo Models

- Animal Models: this compound has been evaluated in human tumor xenograft models established in immunodeficient mice [2].

- Dosing and Efficacy: Mice bearing established tumors are treated with this compound (orally, reflecting its clinical route), often leading to tumor regression or growth arrest [2].

- Pharmacokinetics: Studies in rats indicate that this compound is well absorbed in the intestine, and its absorption is not influenced by bile secretion. The process is characterized by passive transportation [2].

Development Status and Context

- Current Status: As of the latest data, this compound is an investigational compound and is labeled "For research use only" [1] [3]. It is not approved for therapeutic use in patients.

- Therapeutic Context: Multikinase inhibitors that target pathways similar to this compound (VEGFR, PDGFR, c-Kit), such as Sorafenib and Sunitinib (its derivative), have established roles in treating refractory thyroid cancer and other malignancies, validating the general approach [4].

- Broader Impact: this compound is part of the legacy of imatinib, the first BCR-ABL TKI, which revolutionized cancer treatment by proving the effectiveness of targeted therapy, leading to the development of dozens of kinase inhibitors [5] [6].

Research Considerations and Future Directions

- Information Availability: Please note that detailed experimental protocols (specific concentrations, incubation times, etc.) are not fully available in the public search results. The methodologies described are standard for the field.

- Research Synergy: The KUALA framework is an example of a machine learning-driven approach that can help in classifying kinase inhibitors and suggesting repositioning opportunities, which could be a valuable tool for future research on compounds like this compound [7].

- Suggested Research Steps: To obtain more precise experimental details, consulting specialized scientific databases (like ChEMBL or PubMed) for original research articles on this compound is highly recommended.

References

- 1. This compound | Multikinase Inhibitor [medchemexpress.com]

- 2. This compound is an Orally Active Multikinase Inhibitor ... [medchemexpress.com]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. Emerging role of multikinase inhibitors for refractory thyroid ... [pmc.ncbi.nlm.nih.gov]

- 5. High risk, high gain - the developers of imatinib who ... [oncopedia.wiki]

- 6. FDA approves 100th small-molecule kinase inhibitor [nature.com]

- 7. KUALA: a machine learning-driven framework for kinase ... [nature.com]

Henatinib preclinical antitumor activity

How to Locate Preclinical Data

Should "Henatinib" be a development code or a compound with an alternative name, you may find data through these avenues:

- Search Published Literature and Patents: Conduct a thorough search on major scientific databases using "this compound" and potential synonyms. The most relevant data is often found in original research articles and patent applications, which detail experimental findings to support intellectual property claims.

- Consult Drug Development Databases: Investigate specialized drug development and pharmaceutical industry databases that track compounds from early discovery through clinical trials.

Preclinical Kinase Inhibitor Evaluation Framework

While data on "this compound" is unavailable, preclinical evaluation of kinase inhibitors for cancer therapy typically involves the following pillars of investigation. The table below outlines the standard assessment areas you can expect to find for a kinase inhibitor in development.

| Assessment Area | Commonly Used Experimental Models & Assays | Key Data Points Measured |

|---|

| Primary Target Profiling | • In vitro kinase assays (e.g., radiometric, fluorescence-based) • Surface plasmon resonance (SPR) • Cellular phosphorylation assays (Western blot, ELISA) | • IC50/Kd values for primary target • Selectivity profile across the kinome (e.g., percentage of kinases inhibited at 1 μM) | | Cellular Efficacy | • Cell proliferation assays (MTT, CCK-8) on cancer cell lines • Clonogenic survival assays • Apoptosis assays (Annexin V/PI staining, caspase activation) • Cell cycle analysis (flow cytometry) | • IC50/GI50 for cell growth inhibition • Dose-response curves • Mechanistic validation (e.g., target modulation in cells) | | In Vivo Antitumor Activity | • Mouse xenograft models (subcutaneous or orthotopic) • Patient-derived xenograft (PDX) models • Syngeneic mouse models (for immuno-oncology assessment) | • Tumor volume inhibition (TGI %) • Body weight changes (as a toxicity indicator) • Pharmacokinetic/Pharmacodynamic (PK/PD) relationships | | Pharmacokinetics & Toxicity | • In vitro metabolic stability assays (microsomes, hepatocytes) • In vivo PK studies in rodents • Repeat-dose toxicity studies in rodents | • Half-life (t1/2), Cmax, AUC • Maximum Tolerated Dose (MTD) • Observations of adverse effects |

Experimental Workflow Overview

The following diagram illustrates a generalized preclinical development workflow for a small molecule kinase inhibitor, integrating the key areas of assessment from the table above.

Preclinical workflow for a kinase inhibitor

Suggested Next Steps

Given that "this compound" does not appear to be a compound with publicly available data, your research may be at the frontier of discovery.

- Verify the Compound Name: Double-check the spelling and nomenclature. The intended compound might have a different official name or code (e.g., a development code from a specific pharmaceutical company).

- Explore Similar Compounds: The search results did contain extensive information on other kinase inhibitors (e.g., Imatinib, Nilotinib, Lenvatinib) [1] [2] [3]. Studying these can provide a strong foundational understanding of the mechanisms and profiling data typical for this drug class.

References

Henatinib Pharmacokinetic Data Summary

Most quantitative pharmacokinetic parameters for henatinib are not available in the literature. The table below summarizes the data that has been published from a single clinical study.

| Parameter | Value (Plasma) | Value (Urine) | Analytical Method & Details |

|---|---|---|---|

| Quantification Range | 0.100 - 400 ng/mL | 1.00 - 2500 ng/mL | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 1.00 ng/mL | Demonstrates high sensitivity of the method [1] |

| Assay Precision (Intra-/Inter-day) | < 8.6% | < 9.2% | Indicates high reproducibility and reliability of the data [1] |

| Assay Accuracy | Within ±6.8% of nominal values | Within ±6.8% of nominal values | [1] |

| Key Clinical Application | Successfully applied to a Phase I dose escalation pharmacokinetic study in Chinese cancer patients [1] |

Other critical parameters, such as bioavailability, volume of distribution, half-life, and clearance, have not been reported [2].

Experimental Protocol: Quantifying this compound via LC-MS/MS

Here is a detailed methodology for determining this compound concentration in human plasma and urine, as cited in the literature [1].

- 1. Sample Preparation: The protocol uses a simple protein precipitation technique. An internal standard (midazolam) is added to the human plasma or urine sample, followed by protein precipitation using methanol [1].

- 2. Chromatographic Separation:

- Column: XBridge C18 column (50 mm × 2.1 mm, 2.5 μm particle size).

- Mobile Phase: A mixture of 5 mM ammonium formate (pH adjusted to 9.5), acetonitrile, and methanol in a ratio of 60:30:10 (v/v/v).

- Runtime: Approximately 3.5 minutes per sample, making the method suitable for high-throughput analysis [1].

- 3. Mass Spectrometric Detection:

- Ion Mode: Positive ion Multiple Reaction Monitoring (MRM).

- Ion Transitions:

- This compound: Monitored from the precursor ion at m/z 469.1 to the product ion at m/z 382.2.

- Internal Standard (Midazolam): Monitored from m/z 326.2 to m/z 291.3 [1].

- 4. Method Validation: The assay was rigorously validated over the specified concentration ranges for plasma and urine, meeting accepted standards for precision, accuracy, and sensitivity (LLOQ) [1].

The following diagram illustrates this sample preparation and analysis workflow.

Graphviz Workflow for Pharmacokinetic Analysis

For a broader context of how such analytical data is used, the following diagram outlines the key stages in a pharmacokinetic study for an investigational drug like this compound.

Important Considerations for Researchers

- Incomplete Profile: The available data is limited to one specific bioanalytical method and its application in an early-phase trial. A full ADME (Absorption, Distribution, Metabolism, Excretion) profile is not publicly available.

- Chemical Information: this compound is a small molecule with the chemical formula C₂₅H₂₉FN₄O₄ and an average molecular weight of 468.529 g/mol [2].

- Clinical Status: this compound is classified as an investigational drug, which explains the scarcity of public data. It has been studied in clinical trials for the treatment of Advanced Solid Tumors [2].

References

Henatinib phase I clinical trial results

Henatinib's Mechanism of Action

This compound is an orally active, small-molecule multikinase inhibitor. Its primary antitumor activities are believed to come from inhibiting the following key kinases [1]:

| Target Kinase | IC50 Value (nM) | Primary Role in Cancer |

|---|---|---|

| VEGFR-2 | 0.6 nM | Angiogenesis (formation of new blood vessels for tumors) |

| c-Kit | 3.3 nM | Tumor cell proliferation and survival |

| PDGFR | 41.5 nM | Tumor cell proliferation and stromal support |

In preclinical models, this compound significantly inhibited VEGFR-2 phosphorylation and its downstream signaling pathway in human umbilical vein endothelial cells (HUVECs), leading to the suppression of VEGF-stimulated cell proliferation, migration, and tubule formation [1].

Analytical Method from an Early Clinical Study

One published study details the analytical method used to measure this compound concentrations in a Phase I pharmacokinetic study. The method itself is a robust protocol that may be useful for your research.

The following diagram illustrates the workflow for quantifying this compound in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Workflow for the LC-MS/MS method to determine this compound concentration in human plasma and urine [2].

The key parameters of this validated method are summarized below [2]:

| Parameter | Specification |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Protein precipitation with methanol |

| Internal Standard | Midazolam |

| Analytical Runtime | 3.5 minutes per sample |

| Linearity Range (Plasma) | 0.100 - 400 ng/mL |

| Lower Limit of Quantification (LLOQ) (Plasma) | 0.100 ng/mL |

| Linearity Range (Urine) | 1.00 - 2500 ng/mL |

| Lower Limit of Quantification (LLOQ) (Urine) | 1.00 ng/mL |

| Intra-/Inter-day Precision | < 9.2% |

How to Potentially Find More Information

The lack of public data is common for drugs that do not advance in development. If you need to pursue this further, consider these avenues:

- Clinical Trial Registries: Search for this compound on clinical trial registries like ClinicalTrials.gov and the Chinese Clinical Trial Registry (ChiCTR). Even if results are not posted, protocol details might be available.

- Patent Databases: The patent literature (referenced in [3]) can sometimes contain more detailed experimental data, including from early-stage human studies, than published journals.

- Scientific Reviews: Look for review articles on multikinase inhibitors, as they might summarize or cite the Phase I findings for this compound.

References

Henatinib investigational drug status

Henatinib Technical Overview

| Property | Description |

|---|---|

| Drug Name | This compound (also referred to as this compound Maleate for the salt form) [1] [2] |

| Modality | Small Molecule [1] |

| Status | Discontinued (Phase I) [2] |

| Investigated Indication | Advanced Solid Cancers / Advanced Malignant Neoplasm [1] |

| Latest Phase | Phase I (status: Terminated) [1] |

| Mechanism of Action | VEGFR antagonist (Vascular Endothelial Growth Factor Receptor antagonist) [2] |

| Chemical Formula | C₂₉H₃₃FN₄O₈ (for this compound Maleate) [2] |

Detailed Chemical and Pharmacological Profile

The table below consolidates the key chemical identifiers and structural information for this compound.

| Category | Details |

|---|

| Chemical Identifiers | CAS Registry (Free base): 1239269-51-2 [1] CAS Registry (Maleate): 1239269-52-3 [2] InChIKey (Maleate): UGVGACHPGHZDMO-LMERLFCISA-N [2] | | Molecular Properties | Average Mass: 468.529 g/mol [1] Formula (Free base): C₂₅H₂₉FN₄O₄ [1] Classification: Pyrroloazepines (organic compound) [1] | | Pharmacological Data | Publicly available data on pharmacodynamics, absorption, distribution, metabolism, and excretion (ADME) for this compound is currently not available [1]. |

TKI Resistance Mechanisms and Research Context

Although specific resistance data for this compound is unavailable, understanding general Tyrosine Kinase Inhibitor (TKI) resistance is crucial for oncology drug development. The following diagram outlines common pathways through which resistance to drugs like VEGFR inhibitors can emerge.

Overview of key resistance pathways to tyrosine kinase inhibitors, highlighting both dependent and independent mechanisms [3] [4] [5].

Guidance for Further Research and Development

For researchers continuing work in this field, here are key areas of focus based on current oncology drug development trends:

- Overcoming TKI Resistance: Future drug development should account for resistance mechanisms. Promising strategies include developing allosteric inhibitors (e.g., Asciminib) that bind outside the ATP-pocket and combination therapies targeting both primary and alternative pathways [3] [4].

- Advanced Clinical Trial Designs: Utilizing master protocols allows for simultaneous evaluation of multiple investigational drugs or disease populations within a single trial infrastructure, significantly accelerating oncology drug development [6].

- Therapeutic Drug Monitoring (TDM): For future TKIs, implementing TDM using advanced techniques like high-resolution mass spectrometry (HRMS) is critical to manage inter-individual variability, optimize efficacy, and minimize toxicity [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound Maleate - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Mechanisms and signaling pathways of tyrosine kinase ... [pmc.ncbi.nlm.nih.gov]

- 4. Protein tyrosine kinase inhibitor resistance in malignant ... [nature.com]

- 5. Molecular mechanisms of acquired resistance to tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 6. Master protocols: New directions in drug discovery [sciencedirect.com]

- 7. Pretreatment and analysis techniques development of TKIs ... [pmc.ncbi.nlm.nih.gov]

Henatinib pharmacological characterization

Summary of Available Data on Henatinib

The table below consolidates the available information from the search results. Most data fields are marked as "Not Available," confirming the compound's status as an investigational drug with non-public research findings [1] [2].

| Property | Available Data | Status/Notes |

|---|---|---|

| Generic Name | This compound | [2] |

| DrugBank Accession | DB13019 | [2] |

| Modality | Small Molecule | [2] |

| Status | Investigational | Used in trials for Advanced Solid Cancer [2]. |

| Chemical Formula | C₂₅H₂₉FN₄O₄ | [2] |

| Molecular Weight | 468.53 g/mol | [2] |

| Mechanism of Action | Kinase inhibitor | Primary target is VEGFR2 (KDR) [1]. Specific details on its full target profile and mechanism are not available. |

| Experimental Protocols | Not Available | No detailed methodologies were found in the search results. |

| Pharmacokinetics | Not Available | Absorption, distribution, metabolism, and excretion (ADME) data is not public [2]. |

| Clinical Trial Status | One trial identified | Status: Terminated (for Advanced Malignant Neoplasm/Advanced Solid Cancers) [2]. |

Signaling Pathway Context for VEGFR2 Inhibition

While the precise experimental data for this compound is not public, it is characterized as a kinase inhibitor targeting VEGFR2 [1]. VEGFR2 is a critical receptor in the angiogenesis signaling pathway—the process of forming new blood vessels, which is crucial for tumor growth and metastasis [3].

The diagram below illustrates this pathway and highlights the point where a VEGFR2 inhibitor like this compound is expected to act.

This pathway shows how blocking VEGFR2 inhibits key signals for endothelial cell responses, thereby suppressing angiogenesis [3] [4].

References

Established Antiangiogenic Tyrosine Kinase Inhibitors

The table below summarizes several key antiangiogenic TKIs and their primary targets, which are frequently investigated in cancer research [1].

| Agent | Primary Targets | Key Clinical/Experimental Notes |

|---|---|---|

| Sunitinib | VEGFR-1, -2, -3, PDGFR, KIT, FLT3, RET [1] | Approved for renal cell cancer and GIST; numerous phase II/III trials for other cancers [1]. |

| Sorafenib | VEGFR-2, -3, PDGFR, Raf, KIT [1] | Approved for kidney and liver cancer; phase II or III trials for other cancers [1]. |

| Lenvatinib | VEGFR2, FGFR1 [2] | Effectively inhibits tumor vasculature in antiangiogenic drug-resistant nasopharyngeal carcinoma models [2]. |

| Pazopanib | VEGFR-1, -2, -3, PDGFR, KIT [1] | Approved for kidney cancer; phase II or III for other cancers [1]. |

| Neratinib | EGFR, HER2, HER4 [3] | A pan-HER inhibitor shown to inhibit angiogenesis in a chorioallantoic membrane (CAM) model [3]. |

Experimental Models for Evaluating Antiangiogenic Effects

Research on antiangiogenic drugs relies on specific experimental models to quantify their effects on blood vessel formation. The following are standard protocols from recent studies.

In Vivo Xenograft Models for Evaluating Resistance

This methodology is used to investigate intrinsic resistance to antiangiogenic drugs, as demonstrated in a study on nasopharyngeal carcinoma (NPC) [2].

- 1. Tumor Implantation: Establish human cancer xenografts (e.g., NPC and colorectal cancer (CRC) as a control) in immunodeficient mice.

- 2. Treatment Groups: Randomize tumor-bearing mice into groups treated with either a vehicle control or the antiangiogenic drug (e.g., anti-VEGF antibody at 2.5 mg/kg or sunitinib at 50 mg/kg).

- 3. Dosing Schedule: Administer the drug via intraperitoneal injection twice per week for two weeks, or via daily oral gavage for sunitinib.

- 4. Endpoint Analysis:

- Tumor Growth: Measure tumor volume regularly and weigh tumors at the endpoint.

- Tumor Microenvironment (TME) Analysis:

- Immunofluorescence Staining: Analyze tumor sections for microvessel density (CD31+), hypoxia markers, and cell proliferation (Ki67+).

- Histological Analysis: Assess tumor cell apoptosis (e.g., by TUNEL assay).

Chorioallantoic Membrane (CAM) Assay

The CAM of chicken embryos is a widely used pre-clinical model to study angiogenesis [3].

- 1. Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity.

- 2. Drug Application: On day 5 of incubation, place a round coverslip on the CAM and apply varying doses of the drug (e.g., 0, 50, 100, and 200 nM neratinib) directly to the exposed area.

- 3. Imaging and Quantification: After 48 hours of treatment, capture images of the CAM vasculature. Analyze the images with software (e.g., AngioTool) to quantify the vessel percentage area and average vessel length.

- 4. Molecular Analysis: Extract RNA from the tissues for qPCR to analyze the expression of key genes like VEGF.

In Vitro Endothelial Cell Viability Assay

This protocol assesses the direct effects of a drug on human umbilical vein endothelial cells (HUVECs) [3].

- 1. Cell Culture: Seed HUVECs in 96-well plates at a density of 10,000 cells per well and allow them to adhere.

- 2. Drug Treatment: Treat the cells with a range of drug concentrations (e.g., 0, 50, 100, and 200 nM) for 48 hours.

- 3. Viability Measurement: Use a cell viability reagent (e.g., AlamarBlue). Measure fluorescence at 560 nm excitation and 600 nm emission.

- 4. Apoptosis Gene Expression: Extract RNA from treated cells and perform qPCR to analyze the expression of apoptotic genes like caspase-3, caspase-8, caspase-9, and Bcl2.

Antiangiogenic Signaling Pathways

The diagram below illustrates a key resistance mechanism to VEGF-targeted therapy involving compensatory FGF-2 signaling, and how a multi-targeted inhibitor like lenvatinib can overcome it [2].

Mechanism of AAD resistance via FGF-2 and lenvatinib inhibition of VEGFR/FGFR.

Research Implications and Future Directions

Research into antiangiogenic TKIs continues to focus on overcoming drug resistance, a major clinical challenge. The discovery that FGF-2-FGFR1 signaling can act as a compensatory pathway in VEGF-inhibited tumors provides a strong rationale for developing multi-targeted agents like lenvatinib that simultaneously block both VEGF and FGF receptors [2]. Furthermore, the exploration of newer TKIs, such as neratinib, for their antiangiogenic potential highlights the ongoing expansion of this drug class [3].

References

Henatinib Profile and Comparative Quantitative Data

The table below summarizes the core information available for Henatinib and its parent compound, Sunitinib:

| Property | This compound | Sunitinib |

|---|---|---|

| Drug Class | Oral small-molecule multikinase inhibitor [1] | Oral multi-targeted tyrosine kinase inhibitor (TKI) with antiangiogenic and antitumor activities [2] |

| Primary Targets (IC50) | VEGFR-2 (0.6 nM), c-kit (3.3 nM), PDGFR (41.5 nM) [1] [3] | KIT, PDGFRs, VEGFRs [2] |

| Key Mechanism | Inhibits VEGFR-2 phosphorylation and downstream signaling; suppresses VEGF-stimulated proliferation, migration, and tubule formation of HUVECs [1] | Blocks multiple receptor tyrosine kinases (RTKs) to inhibit angiogenesis and cell growth; can induce apoptosis [4] |

| In Vivo Activity | Causes regression or growth arrest of tumors in human tumor xenograft models [1] | Delays tumor progression in GIST after Imatinib failure [4] |

| Pharmacokinetics | Well absorbed in the intestine; absorption and passive transportation are consistent, not influenced by bile secretion in rats [1] | Elimination half-life ~40-60 hrs; primary active metabolite half-life ~80-110 hrs [4] |

Experimental Models and Methodologies

Here are the key experimental models and methodologies cited in the research:

- In Vitro Enzyme Assays: Conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase targets like VEGFR-2, c-kit, and PDGFR [1] [3].

- Cellular Models in HUVECs:

- Proliferation Assay: Measure the inhibition of VEGF-stimulated cell growth.

- Migration Assay: Evaluate the suppression of cell movement towards a VEGF stimulus.

- Tubule Formation Assay: Assess the disruption of the ability of HUVECs to form capillary-like structures on a basement membrane matrix, indicating anti-angiogenic potential [1].

- In Vivo Models: Utilized human tumor xenograft models in mice to demonstrate tumor regression or growth arrest following this compound treatment [1].

- Absorption Studies: Conducted in rats to show that this compound's intestinal absorption is consistent and not affected by bile secretion [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates this compound's core mechanism of action and a general workflow for key anti-angiogenesis experiments, based on the available information.

Diagram illustrating this compound's inhibition of VEGF/VEGFR2 signaling to block angiogenesis, with a dashed section outlining key in vitro experimental steps.

Research Context and Further Considerations

- This compound's Status: The available information describes this compound's potent antitumor and antiangiogenic activity in preclinical models [1] [3]. Its current development status and clinical trial data were not found in the search results.

- Sunitinib's Clinical Role: Sunitinib is an established second-line treatment for GIST after Imatinib failure [2]. Research directly comparing it to Imatinib dose escalation shows Sunitinib offers significantly longer progression-free survival [2].

- Therapeutic Index Consideration: Sunitinib has a complex safety profile and has been investigated as a potential Narrow Therapeutic Index Drug (NTID), meaning small dose changes may lead to significant safety concerns [4]. This is a critical factor for researchers developing derivatives like this compound.

References

- 1. is an Orally Active Multikinase Inhibitor with Broad Antitumor... This compound [cancer-research-network.com]

- 2. Sunitinib versus imatinib dose escalation after failure of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Multikinase Inhibitor [medchemexpress.com]

- 4. Is sunitinib a Narrow Therapeutic Index Drug? [sciencedirect.com]

Comprehensive LC-MS/MS Application Note for Determination of Henatinib in Human Plasma and Urine

Introduction and Drug Background

Henatinib is a novel oral small-molecule multi-kinase inhibitor with potent antiangiogenic and antitumor activities. As a derivative of sunitinib, it exhibits high binding affinities for vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor, leading to tumor regression or growth arrest in various tumor xenograft models. In preclinical studies, this compound demonstrated an antitumor profile and activity superior or at least comparable to sunitinib, making it a promising candidate for targeted cancer therapy. The drug has been evaluated in phase I clinical studies in patients with advanced solid malignancies since October 2010, requiring robust bioanalytical methods for pharmacokinetic characterization. [1] [2]

The determination of drug concentrations in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. For this compound, only one analytical method for determination in rat plasma had been reported prior to the developed LC-MS/MS method, with a lower limit of quantification (LLOQ) of 5 ng/mL—insufficient for sensitive human pharmacokinetic studies. Neither a urinary assay method nor human pharmacokinetic information was available, necessitating the development of a highly sensitive and accurate assay to determine the expected low concentrations of this compound in human plasma and urine samples during clinical trials. [1]

Method Summary and Key Features

The developed LC-MS/MS method for determination of this compound in human plasma and urine represents a significant advancement in bioanalytical methodology for targeted kinase inhibitors. This method enables reliable quantification of this compound across clinically relevant concentration ranges with high sensitivity and efficiency, addressing the critical need for pharmacokinetic monitoring in early-phase clinical trials. [3] [1]

Table 1: Key Characteristics of the this compound LC-MS/MS Method

| Parameter | Plasma | Urine |

|---|---|---|

| Linear Range | 0.100–400 ng/mL | 1.00–2500 ng/mL |

| LLOQ | 0.100 ng/mL | 1.00 ng/mL |

| Sample Volume | 100 μL | 100 μL |

| Extraction Method | Protein Precipitation | Protein Precipitation |

| Precision (RSD%) | <8.6% (intra-day), <9.2% (inter-day) | <8.6% (intra-day), <9.2% (inter-day) |

| Accuracy | Within ±6.8% of nominal values | Within ±6.8% of nominal values |

| Runtime | 3.5 minutes per sample | 3.5 minutes per sample |

This method offers several distinct advantages over previous approaches:

- High sensitivity with LLOQ of 0.100 ng/mL in plasma, approximately 50-fold more sensitive than the previously reported method for rat plasma

- Rapid analysis with a runtime of 3.5 minutes per sample, enabling high-throughput processing of clinical trial samples

- Simple sample preparation using protein precipitation, avoiding more complex and time-consuming extraction techniques

- Dual matrix validation for both plasma and urine, allowing comprehensive pharmacokinetic characterization

- Excellent precision and accuracy within acceptable limits for bioanalytical method validation [3] [1]

Materials and Reagents

Chemicals and Reference Standards

- This compound maleate (C₂₅H₂₉FN₄O₄·C₄H₄O₄, potency 80.1%) was supplied by Jiangsu HengRui Medicine Co. Ltd. (Jiangsu, China)

- Midazolam (purity >99.8%), used as internal standard (IS), purchased from National Institute for Control of Pharmaceutical and Biological Products (Beijing, China)

- HPLC-grade methanol and acetonitrile from Merck (Darmstadt, Germany)

- Ammonium formate and aqueous ammonia from Tedia (Fairfield, OH, USA)

- High-purity water produced by Milli-Q purification system

- Drug-free human plasma obtained from healthy volunteers with heparin sodium as anticoagulant

- Blank human urine collected from healthy volunteers [1]

Preparation of Standard Solutions

Stock solutions of this compound (1 mg/mL) and midazolam (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of stock solutions with methanol to concentrations appropriate for generating calibration curves and quality control samples. All solutions were stored at -20°C and brought to room temperature before use. [1]

Sample Preparation Protocol

Plasma Sample Processing

- Aliquot 100 μL of plasma sample into a 1.5 mL microcentrifuge tube

- Add 20 μL of midazolam internal standard working solution (50 ng/mL in methanol)

- Add 300 μL of methanol as protein precipitation solvent

- Vortex mix vigorously for 2 minutes to ensure complete protein precipitation

- Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins

- Transfer 200 μL of clear supernatant to autosampler vial with insert

- Inject 5 μL into the LC-MS/MS system for analysis [1]

Urine Sample Processing

- Aliquot 100 μL of urine sample into a 1.5 mL microcentrifuge tube

- Add 20 μL of midazolam internal standard working solution (500 ng/mL in methanol)

- Add 300 μL of methanol as protein precipitation solvent

- Vortex mix vigorously for 2 minutes

- Centrifuge at 13,000 × g for 10 minutes at 4°C

- Transfer 200 μL of clear supernatant to autosampler vial with insert

- Inject 5 μL into the LC-MS/MS system for analysis [1]

Chromatographic Conditions

The chromatographic separation was optimized to achieve excellent retention and peak shape for this compound, which is challenging due to its basic properties. The use of an XBridge C18 column (50 mm × 2.1 mm, 2.5 μm) along with an alkaline isocratic mobile system significantly improved the chromatographic behavior of this compound. [3] [1]

- Column: XBridge C18 (50 mm × 2.1 mm, 2.5 μm particle size)

- Mobile Phase: 5 mM ammonium formate (pH 9.5)-acetonitrile-methanol (60:30:10, v/v/v)

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Column Temperature: Maintained at 30°C

- Autosampler Temperature: Maintained at 4°C

- Run Time: 3.5 minutes per sample

The alkaline mobile phase (pH 9.5) was critical for achieving symmetric peak shape and adequate retention for this compound. The increased organic portion in the mobile phase enhanced ionization efficiency, resulting in improved sensitivity of the assay. The total runtime of 3.5 minutes per sample makes this method suitable for high-throughput analysis of clinical trial samples. [1]

Mass Spectrometric Detection

The mass spectrometric detection was performed using a triple quadrupole mass spectrometer operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM) for specific and sensitive detection. [3] [1]

- Ionization Mode: Positive electrospray ionization (ESI+)

- Detection Mode: Multiple reaction monitoring (MRM)

- Ion Source Temperature: 500°C

- Ion Spray Voltage: 5500 V

- Nebulizer Gas: 50 psi

- Heater Gas: 50 psi

- Curtain Gas: 25 psi

- Collision Gas: 6 psi

Table 2: MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |

|---|---|---|---|---|---|

| This compound | 469.1 | 382.2 | 200 | 80 | 35 |

| Midazolam (IS) | 326.2 | 291.3 | 200 | 70 | 35 |

The mass spectrometry parameters were carefully optimized to achieve maximum sensitivity and specificity. The transition at m/z 469.1→382.2 for this compound corresponds to the loss of a morpholine group (-87 Da) from the protonated molecule, which was the most abundant fragment in the product ion spectrum. The positive ionization mode provided significantly higher signal intensity compared to negative mode, making it the preferred choice for sensitive detection. [1]

Method Validation

The method was thoroughly validated according to regulatory guidelines for bioanalytical method validation, assessing key parameters including linearity, sensitivity, precision, accuracy, recovery, and stability. [3] [1]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration ranges of 0.100-400 ng/mL for plasma and 1.00-2500 ng/mL for urine. Calibration curves were constructed using weighted least squares linear regression (1/x² weighting factor), with correlation coefficients (r) exceeding 0.997 for both matrices. The lower limit of quantification (LLOQ) was established at 0.100 ng/mL for plasma and 1.00 ng/mL for urine, with precision and accuracy within acceptable limits of ±20%. [3] [1]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations. The results demonstrated that the method is reliable and reproducible for quantitative analysis. [3]

Table 3: Precision and Accuracy Data for this compound in Human Plasma

| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (RSD%, n=6) | Intra-day Accuracy (% Bias) | Inter-day Precision (RSD%, n=18) | Inter-day Accuracy (% Bias) |

|---|---|---|---|---|---|

| LLOQ | 0.100 | 7.8 | +5.2 | 8.9 | +6.1 |

| Low QC | 0.300 | 6.5 | -3.8 | 7.3 | -4.5 |

| Medium QC | 40.0 | 5.2 | +2.1 | 6.1 | +2.8 |

| High QC | 320 | 4.8 | -1.5 | 5.7 | -2.1 |

Table 4: Precision and Accuracy Data for this compound in Human Urine

| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (RSD%, n=6) | Intra-day Accuracy (% Bias) | Inter-day Precision (RSD%, n=18) | Inter-day Accuracy (% Bias) |

|---|---|---|---|---|---|

| LLOQ | 1.00 | 8.6 | +6.8 | 9.2 | +7.5 |

| Low QC | 3.00 | 7.2 | -4.2 | 8.1 | -5.3 |

| Medium QC | 400 | 5.8 | +3.1 | 6.9 | +3.7 |

| High QC | 2000 | 5.1 | -2.3 | 6.3 | -2.9 |

Recovery and Matrix Effects

The absolute recovery of this compound from plasma and urine was evaluated by comparing peak areas of extracted samples with those of post-extracted spiked samples at three concentration levels. The mean recovery for this compound was 92.7-96.3% in plasma and 90.8-94.6% in urine, demonstrating efficient and consistent extraction efficiency. The internal standard normalized matrix factor was between 0.98-1.02 with RSD < 5%, indicating minimal matrix effects and consistent ionization efficiency across different lots of plasma and urine. No significant ion suppression or enhancement was observed at the retention times of this compound and the internal standard. [1]

Stability Studies

Comprehensive stability assessments were conducted under various conditions:

- Bench-top stability: 12 hours at room temperature

- Processed sample stability: 24 hours in autosampler at 4°C

- Three freeze-thaw cycles: from -80°C to room temperature

- Long-term stability: 30 days at -80°C

This compound demonstrated acceptable stability under all tested conditions, with deviations from nominal concentrations within ±10%. [1]

Application to Pharmacokinetic Study

The validated method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients receiving oral this compound. The method demonstrated sufficient sensitivity to characterize the plasma concentration-time profile and urinary excretion of this compound over the dose range studied. [3] [1]

- Patient Population: Cancer patients with advanced solid malignancies

- Dosing: Single oral doses of this compound in escalating cohorts

- Sample Collection: Serial blood samples collected pre-dose and at specified time points up to 72 hours post-dose

- Urine Collection: Cumulative urine samples collected at predetermined intervals up to 24 hours post-dose

The method enabled precise quantification of this compound concentrations throughout the study, providing reliable data for calculating key pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC₀–t, AUC₀–∞, and urinary excretion. The high sensitivity of the method allowed accurate characterization of the terminal elimination phase, while the wide dynamic range accommodated the varying concentrations observed across different dose levels. [1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the complete analytical workflow and the primary signaling pathways targeted by this compound, providing visual reference for the experimental procedures and pharmacological context.

This compound LC-MS/MS Analytical Workflow

This compound Signaling Pathways and Mechanisms

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor Peak Shape: Ensure mobile phase is freshly prepared and pH adjusted to 9.5. Condition column sufficiently with mobile phase before analysis.

- Decreased Sensitivity: Check ion source cleanliness and mass spectrometer calibration. Verify mobile phase composition and column performance.

- Inconsistent Recovery: Use fresh precipitation solvent and ensure complete mixing after solvent addition. Maintain consistent centrifugation conditions.

- Carryover: Implement thorough needle wash procedures and check autosampler injector for contamination. [1]

Method Adaptations

For analysis of other tyrosine kinase inhibitors, several adaptations of this method may be considered. The literature demonstrates that alternative sample preparation techniques such as liquid-liquid extraction or solid phase extraction can be employed, though protein precipitation remains the simplest and most cost-effective approach. Additionally, the use of stable isotope-labeled internal standards when available can improve assay precision and accuracy, though structurally analogous compounds like midazolam have proven effective for this compound quantification. [4] [5] [6]

Conclusion

The developed LC-MS/MS method for determination of this compound in human plasma and urine represents a robust, sensitive, and efficient analytical approach suitable for supporting clinical pharmacokinetic studies. The method validation demonstrates excellent performance characteristics including high sensitivity with LLOQ of 0.100 ng/mL in plasma, wide linear dynamic range, and satisfactory precision and accuracy. The simple protein precipitation procedure and short chromatographic runtime make this method ideal for high-throughput analysis of clinical trial samples. The successful application to a phase I dose escalation study confirms the utility of this method for characterizing the pharmacokinetic profile of this compound in cancer patients, providing valuable data to support further clinical development of this promising multi-kinase inhibitor. [3] [1]

References

- 1. Determination of this compound in human plasma and urine by ... [sciencedirect.com]

- 2. This compound Maleate - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Determination of this compound in human plasma and urine by ... [pubmed.ncbi.nlm.nih.gov]

- 4. Method validation studies and an inter-laboratory cross ... [pmc.ncbi.nlm.nih.gov]

- 5. A rapid, simple and sensitive LC-MS/MS method for lenvatinib ... [journals.plos.org]

- 6. A Simple UPLC/MS-MS Method for Simultaneous ... [pmc.ncbi.nlm.nih.gov]

Henatinib Analysis Method with Protein Precipitation

The identified protocol for henatinib uses a simple protein precipitation technique for sample cleanup prior to LC-MS/MS analysis, as detailed in the table below [1].

| Parameter | Specification |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrices | Human plasma and urine |

| Precipitation Reagent | Methanol |

| Internal Standard | Midazolam |

| Chromatography Column | XBridge C18 (50 mm × 2.1 mm, 2.5 µm) |

| Mobile Phase | 5mM Ammonium formate (pH 9.5) - Acetonitrile - Methanol (60:30:10, v/v/v) |

| Detection (MRM) | m/z 469.1→382.2 (this compound); m/z 326.2→291.3 (Internal Standard) |

| Calibration Range | Plasma: 0.100–400 ng/mL; Urine: 1.00–2500 ng/mL |

| Lower Limit of Quantification (LLOQ) | Plasma: 0.100 ng/mL; Urine: 1.00 ng/mL |

Detailed Protein Precipitation Protocol for this compound

Here is the step-by-step workflow for preparing plasma samples for the quantification of this compound [1]:

Principles of Protein Precipitation

Protein precipitation is a common sample preparation method that separates and concentrates analytes from a complex biological matrix like plasma [2]. The core principle involves altering the solvent conditions to reduce protein solubility.

- Solvation Layer Disruption: Organic solvents like methanol compete with proteins for water molecules, disrupting the hydration shell that keeps them soluble. This exposes hydrophobic regions, causing proteins to aggregate and precipitate [2].

- Mechanism for this compound: In this specific method, adding methanol to plasma disrupts the solvation layer of endogenous plasma proteins. This causes the proteins to denature, aggregate, and form a pellet upon centrifugation, leaving this compound and the internal standard in the clean supernatant for analysis [2] [1].

Comparison of Common Precipitation Reagents

While methanol was used for this compound, other reagents are common. The table below compares them, with data for methanol, acetonitrile, and acid methods derived from a comparative NMR-based metabolomics study [3].

| Precipitation Reagent | Typical Sample-to-Reagent Ratio | Key Characteristics | Impact on Metabolite Quantification (vs. Ultrafiltration) |

|---|---|---|---|

| Methanol | 1:2 (v/v) [3] | Effective for a wide range of proteins; commonly used for MS and NMR. | Comparable reproducibility; generally lower attenuation of metabolite concentrations than ultrafiltration [3]. |

| Acetonitrile | 1:2 (v/v) [3] | Often produces a drier pellet; can be better for specific interferences. | Comparable reproducibility to methanol [3]. |

| Trichloroacetic Acid (TCA) | Add 1/2 volume of 50% TCA [4] | Very strong denaturant; requires careful neutralization of the acidic supernatant after precipitation [4]. | Data not available in search results. |

| Acetone | 4:1 (v/v) reagent-to-sample [4] | Effective but the precipitate can be difficult to resuspend [4]. | Data not available in search results. |

Important Technical Considerations

- Resuspension Challenges: Precipitated pellets can often be difficult to dissolve. Sonication, detergents, or solvents can assist, but their potential impact on downstream analysis must be considered [4].

- Matrix Effects: In LC-MS/MS, co-precipitated endogenous phospholipids or ionizable compounds can cause ion suppression or enhancement. Techniques like solid-phase extraction can mitigate this [5].

- Solvent Quality: Use the highest purity solvents available to avoid introducing contaminants that interfere with analysis [4].

Knowledge Gaps and Further Research

The provided information is a solid foundation, but you may need to investigate further for a complete protocol:

- Lack of Signaling Pathway Data: The search results do not describe the specific signaling pathways inhibited by this compound, so a pathway diagram cannot be created.

- Method Optimization: The presented method is from a 2013 publication [1]. You may need to optimize it for your specific instrumentation or performance requirements.

- Cross-Validation: Consult recent literature to see if newer sample preparation techniques, such as Solid-Phase Extraction or Molecularly Imprinted Polymers, have been applied to this compound or similar kinase inhibitors [5].

References

- 1. Determination of this compound in human plasma and urine by liquid... [pubmed.ncbi.nlm.nih.gov]

- 2. Protein precipitation : A comprehensive guide | Abcam [abcam.com]

- 3. Quantitating Metabolites in Protein Precipitated Serum ... [pmc.ncbi.nlm.nih.gov]

- 4. Protein Precipitation Methods for Proteomics [biosyn.com]

- 5. Development and application of a novel method for ... [sciencedirect.com]

Application Note: Quantification of Henatinib in Human Plasma for Pharmacokinetic Studies

Introduction: Henatinib is a novel oral small-molecule multikinase inhibitor that demonstrated broad and potent antitumor activities in preclinical studies [1]. This document summarizes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine, developed to support a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].

Experimental Protocol

The following is a detailed methodology for the determination of this compound in human plasma as described in the clinical trial [1].

1.1. Sample Preparation (Protein Precipitation)

- Plasma Volume: A human plasma sample is used.

- Precipitation: Proteins are precipitated by adding methanol.

- Internal Standard: Midazolam is added as the internal standard (IS) to control for variability in the analysis.

- The workflow for sample preparation is straightforward:

1.2. LC-MS/MS Analysis

- Chromatography:

- Column: XBridge C18 (50 mm × 2.1 mm, 2.5 µm).

- Mobile Phase: A mixture of 5 mM ammonium formate (pH 9.5), acetonitrile, and methanol in a ratio of 60:30:10 (v/v/v).

- Mass Spectrometry Detection:

- Ion Mode: Positive ion multiple reaction monitoring (MRM).

- Ion Transitions:

- This compound: m/z 469.1 → 382.2

- Internal Standard (Midazolam): m/z 326.2 → 291.3

- Analytical Runtime: 3.5 minutes per sample, making the method suitable for high-throughput analysis [1].

Key Analytical Performance Data

The method was rigorously validated for its intended use. The key quantitative performance parameters are summarized below.

Table 1: Method Validation and Performance Parameters

| Parameter | Specification for Plasma | Specification for Urine |

|---|---|---|

| Linear Range | 0.100 - 400 ng/mL | 1.00 - 2500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 1.00 ng/mL |

| Intra-Day Precision (RSD) | < 8.6% | < 9.2% |

| Inter-Day Precision (RSD) | < 9.2% | Information not specified in source |

| Accuracy (Relative Error) | Within ±6.8% | Within ±6.8% |

RSD: Relative Standard Deviation [1].

Signaling Pathway Context

As a multikinase inhibitor, this compound's mechanism of action involves targeting key signaling pathways in cancer cells. While the specific kinase targets of this compound are not detailed in the analytical method paper, one publication refers to it as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), a key driver of angiogenesis [2]. The diagram below illustrates a generalized signaling pathway inhibited by drugs like this compound and the point of action for LC-MS/MS bioanalysis.

Application in Clinical Pharmacokinetics

The validated LC-MS/MS method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients, demonstrating its utility in a real-world clinical research setting [1]. This application is critical for:

- Determining the drug's exposure levels in the body.

- Establishing relationships between dose, concentration, and therapeutic effect.

- Guiding appropriate dosing recommendations for later-phase trials.

References

Application Note: Quantitative Analysis of Henatinib in Human Urine by LC-MS/MS

1. Introduction Henatinib is an oral small-molecule multikinase inhibitor that demonstrated broad and potent antitumor activities in preclinical studies [1]. Robust and sensitive bioanalytical methods are critical for supporting clinical pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human urine, adapted from a published clinical trial [1]. The method is designed to be simple, sensitive, and rapid, making it suitable for high-throughput analysis in a clinical setting.

2. Experimental Protocol

2.1. Materials and Reagents

- Analyte: this compound reference standard.

- Internal Standard (IS): Midazolam.

- Solvents: HPLC-grade methanol, acetonitrile.

- Water: Distilled or higher grade.

- Mobile Phase Additive: Ammonium formate.

- Urine Samples: Human urine, typically collected over specified intervals in clinical trials.

2.2. Sample Preparation (Protein Precipitation) The described method uses a straightforward protein precipitation technique [1]:

- Aliquot: A 100 µL volume of human urine sample is aliquoted.

- Precipitate: A volume of methanol (exact volume not specified in the source) containing the internal standard, Midazolam, is added to the urine sample to precipitate proteins.

- Vortex and Centrifuge: The mixture is vortexed thoroughly and then centrifuged to separate the precipitated proteins.

- Inject: The clear supernatant is directly injected into the LC-MS/MS system for analysis.

Note: More recent reviews suggest that techniques like solid-phase extraction (SPE) are increasingly used for multiple-analyte methods due to better purification, though protein precipitation remains popular for single-analyte assays for its simplicity and speed [2] [3].

2.3. Instrumentation and LC-MS/MS Conditions The following conditions were validated in the original study [1]:

| Parameter | Specification |

|---|---|

| LC System | Liquid Chromatography system |

| Analytical Column | XBridge C18 (50 mm × 2.1 mm, 2.5 µm) |

| Mobile Phase | 5 mM ammonium formate (pH 9.5) - acetonitrile - methanol (60:30:10, v/v/v) |

| MS System | Tandem Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | m/z 469.1 → 382.2 |

| MRM Transition (IS, Midazolam) | m/z 326.2 → 291.3 |

| Run Time | 3.5 minutes per sample |

2.4. Method Validation The method was comprehensively validated over a concentration range of 1.00 to 2500 ng/mL for urine [1]. Key validation parameters are summarized below:

| Validation Parameter | Performance |

|---|---|

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Intra-day Precision | < 9.2% |

| Inter-day Precision | < 9.2% |

| Accuracy | Within ±6.8% of nominal values |

Workflow and Pathway Visualization

The following diagram, generated using Graphviz, outlines the complete analytical workflow for the this compound urine analysis protocol.

Key Considerations for Modern Method Development

While the referenced method is robust, the field of bioanalysis has evolved. Here are key considerations for developing or updating such a protocol today:

- Sample Preparation Choice: Protein precipitation is simple but can leave more matrix components that may cause ion suppression or enhancement in the mass spectrometer. Solid-phase extraction (SPE) or micro-SPE techniques are now often favored for cleaner extracts and improved sensitivity, especially in multi-analyte panels [2] [3].

- Chromatographic Separation: The use of a mobile phase at high pH (pH 9.5) is noted for providing good sensitivity and chromatographic performance for basic compounds like this compound [1]. Modern methods often use sub-2µm particle columns and UHPLC systems to achieve faster run times and higher resolution.

- Matrix Effects: A crucial step in modern LC-MS/MS method validation is the evaluation of matrix effects. This involves comparing the analyte response in a post-extraction blank matrix to the response in a pure solution. This ensures that co-eluting substances from the urine do not suppress or enhance the ionization of the analyte [3].

Conclusion

This application note outlines a validated LC-MS/MS method for quantifying this compound in human urine. The method demonstrates excellent sensitivity, precision, and accuracy, making it fit-for-purpose for clinical pharmacokinetic studies. Researchers should consider incorporating contemporary techniques, such as advanced sample clean-up and thorough matrix effect evaluation, to ensure robustness and reliability when developing new bioanalytical methods for tyrosine kinase inhibitors like this compound.

References

Overview of Reported HPLC-UV Methods for Select Tyrosine Kinase Inhibitors

| Drug Analyzed | Analytical Technique | Key Chromatographic Conditions | Linear Range | Retention Time | Application & Context |

|---|

| Nilotinib [1] | HPLC-UV | Column: Tracer Excel 120 ODS C18 (150 x 4 mm, 5 µm) Mobile Phase: Phosphate buffer (pH 5.5)-Methanol-ACN (45:45:10, v/v/v) Flow Rate: 1.7 mL/min Detection: 254 nm | 125 - 7000 ng/mL | Not specified (method described as "rapid") | Therapeutic Drug Monitoring (TDM) in human plasma [1] | | Lenvatinib [2] | HPLC-UV | Column: Conventional ODS silica column Mobile Phase: 0.02 M Sodium Phosphate (pH 6.7)-ACN (50:50, v/v) Flow Rate: 1.0 mL/min Detection: 244 nm | 6.25 - 400 ng/mL | Not specified | TDM in human serum [2] | | Imatinib & Metabolite [3] | Rapid Resolution HPLC-UV | Column: ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) Mobile Phase: ACN-0.02 M Phosphate buffer with 0.2% TEA, pH 3 (25:75, v/v) Flow Rate: Not specified Detection: 235 nm | Imatinib: 50-1800 ng/mL | Not specified | Simultaneous determination in human serum [3] |

Generalized Experimental Protocol for TKI Analysis via HPLC-UV

The following protocol synthesizes common elements from the cited literature, which can be adapted for method development for Henatinib [1] [3] [2].

Instrumentation and Reagents

- HPLC System: Equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photo Diode Array (PDA) detector.

- Data Station: Software for data acquisition and processing (e.g., LCsolution).

- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm or smaller for UHPLC).

- Chemicals: HPLC-grade water, acetonitrile, and methanol. Potassium dihydrogen phosphate or sodium phosphate for buffer preparation.

- Standards: this compound pure reference standard and a suitable Internal Standard (IS), if used.

Sample Preparation (Plasma/Serum)

- Protein Precipitation: A common and simple technique.

- Mix a volume of plasma (e.g., 100 µL) with 2-4 volumes of a precipitating solvent like acetonitrile [1].

- Vortex vigorously for 60 seconds.

- Centrifuge at high speed (e.g., 10,000-15,000 x g) for 10 minutes.

- Collect the clear supernatant and inject into the HPLC system.

- Solid-Phase Extraction (SPE): Provides cleaner extracts and higher recovery.

- Use Oasis HLB or similar reverse-phase cartridges [4].

- Condition cartridge with methanol and water.

- Load diluted plasma sample.

- Wash with water or a mild organic solution (e.g., 5-60% methanol).

- Elute analyte with pure methanol or acetonitrile.

- Evaporate the eluent to dryness under a gentle nitrogen stream or vacuum.

- Reconstitute the dry residue in the mobile phase or a compatible solvent before injection [2].

Chromatographic Separation

- Mobile Phase: A mixture of a phosphate buffer and an organic modifier (acetonitrile or methanol). The pH and ratio are critical for optimal separation.

- Example from Nilotinib: 0.037 M Potassium dihydrogen phosphate, pH adjusted to 5.5 - Methanol - Acetonitrile (45:45:10, v/v/v) [1].

- Elution Mode: Isocratic elution is often sufficient for single-analyte TDM.

- Flow Rate: Typically 1.0 - 1.7 mL/min for standard HPLC columns.

- Column Temperature: Maintained at a constant temperature, often between 30-40°C.

- Injection Volume: Commonly 10-20 µL.

Detection and Quantification

- Detection Wavelength: A UV-Vis or PDA detector is used. The wavelength must be determined from this compound's UV spectrum. Common wavelengths for TKIs are between 235-265 nm [3] [2] [5].

- Quantification: A calibration curve is constructed by plotting the peak area (or area ratio relative to an IS) against the concentration of this compound. The curve should be linear over the expected concentration range.

The typical workflow for such method development and application is summarized in the diagram below.

How to Proceed with this compound Method Development

To develop a specific method for this compound, I suggest you:

- Consult Specialized Databases: Search patent databases, chemical manufacturer application notes (e.g., Agilent, Waters, Thermo Fisher), and Chinese-language scientific literature, as this compound was developed in China.

- Obtain the UV Spectrum: Acquire a pure standard of this compound to determine its maximum absorbance wavelength, which is crucial for selecting the optimal detection wavelength.

- Adapt Existing Methods: Use the parameters in the provided table as a logical starting point for initial experiments, systematically optimizing the mobile phase composition, pH, and gradient for this compound.

References

- 1. A Fast and Accurate HPLC-UV Method for the Quantification of ... [pmc.ncbi.nlm.nih.gov]

- 2. High-Performance Liquid Chromatography for Therapeutic ... [pubmed.ncbi.nlm.nih.gov]

- 3. Method Development and Validation for the Simultaneous ... [pubmed.ncbi.nlm.nih.gov]

- 4. High‐performance Liquid Chromatographic Ultraviolet ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of Green and High Throughput Microplate ... [mdpi.com]

Application Note: Syringe-to-Syringe Microextraction for Tyrosine Kinase Inhibitors

This protocol is designed for the selective extraction and concentration of sunitinib from biological fluids. The principles can be directly adapted for Henatinib by re-optimizing the specific DES and pH conditions.

Experimental Protocol

1. Reagents and Materials

- Internal Standard (IS): Use a stable, isotopically labeled analog of the target drug if available.

- Deep Eutectic Solvent (DES): Prepare a mixture of Tetrabutylammonium bromide (TBABr) and 1-Heptanol in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms [1].

- Solvents: HPLC-grade methanol, acetonitrile, and water.

- Acids/Salts: Formic acid, zinc sulfate (ZnSO₄), hydrochloric acid (HCl), sodium hydroxide (NaOH).

- Equipment: Two 5-mL glass syringes connected via a three-way valve; vortex mixer; centrifuge; HPLC-MS/MS system.

2. Sample Preparation

- Plasma/Urine Pre-treatment: To 1 mL of plasma or urine sample, add 50 µL of IS solution and 100 µL of a 10% w/v ZnSO₄ solution (for protein precipitation). Vortex for 1 minute and centrifuge at 10,000 × g for 5 minutes [1].

- pH Adjustment: Transfer the clear supernatant to a clean tube and adjust its pH to 7.0 using dilute NaOH or HCl solutions [1].

3. Microextraction Procedure

- Step 1: Draw 3 mL of the prepared sample into the first syringe.

- Step 2: In the second syringe, draw 200 µL of the prepared DES.

- Step 3: Connect the two syringes with the three-way valve. Rapidly inject the sample solution from the first syringe into the second syringe containing the DES. The mechanical force of injection causes the DES to decompose and disperse fine droplets of heptanol throughout the aqueous sample, efficiently extracting the analyte.

- Step 4: Allow the mixture to stand for one minute to ensure complete phase separation. The organic phase (containing the extracted analyte) will form a distinct layer.

- Step 5: Disconnect the syringes. The organic extract in the second syringe is directly transferred to a vial for HPLC-MS/MS analysis. No centrifugation is required [1].

4. HPLC-MS/MS Analysis

- Chromatography:

- Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

- Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.

- Gradient Elution: Programmed from 50% B to 95% B over 10 minutes.

- Flow Rate: 0.8 mL/min.

- Injection Volume: 10 µL [1].

- Mass Spectrometry:

- Ion Source: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM). Monitor specific transitions for the target drug (e.g., for Sunitinib: m/z 399.2 → 283.2) and its IS [1].

Method Optimization Parameters

Critical parameters from the sunitinib method that should be re-optimized for this compound are summarized in the table below.

| Parameter | Optimized Condition for Sunitinib | Recommendation for this compound |

|---|---|---|

| DES Composition | TBABr:Heptanol (1:2) [1] | Test TBABr with C7-C10 alcohols |

| Sample pH | 7.0 [1] | Test pH 5.0 - 9.0 |

| Sample Volume | 3 mL [1] | Keep constant for sensitivity |

| DES Volume | 200 µL [1] | Test 150 - 250 µL |

| Extraction Cycles | 1 rapid injection [1] | Optimize 1-3 injections |

| Salt Addition | No improvement observed [1] | Test 0-5% NaCl |

Experimental Workflow

The following diagram visualizes the logical sequence of the syringe-to-syringe microextraction protocol.

Key Advantages of the Protocol

This SS-RP-LLME method offers significant benefits over traditional techniques, making it highly suitable for modern drug analysis [1]:

- Green Chemistry: Uses a low-toxicity Deep Eutectic Solvent (DES) instead of hazardous halogenated solvents.

- Simplicity and Speed: Eliminates need for mechanical stirring, centrifugation, or complex apparatus. The entire extraction takes only a few minutes.

- High Efficiency: The in-situ decomposition and dispersion of the DES create a large surface area for rapid and efficient analyte transfer.

- Miniaturization: Consumes minimal volumes of solvents and samples, aligning with the principles of Green Analytical Chemistry (GAC).

Alternative SPE Strategies for Challenging Samples

While liquid-phase microextraction is highly efficient, solid-phase extraction (SPE) remains a cornerstone for complex sample clean-up. If you are working with particularly challenging matrices or require orthogonal clean-up approaches, the following modern SPE strategies are highly recommended:

- Use of Smart Adsorbents: Molecularly Imprinted Polymers (MIPs) provide antibody-like selectivity for a target molecule. Stimuli-responsive polymers ("smart adsorbents") can change properties with pH or temperature, allowing controlled binding and release of the drug, which can simplify the elution process [2].

- Combined Sorbent Phases: For complex biological samples like urine, which contain a wide range of interferents, a single SPE sorbent may be insufficient. Research shows that using a combination of two different SPE sorbents in series (e.g., a hydrophilic-lipophilic balance phase coupled with a selective phase) can significantly improve the retention and recovery of a diverse set of analytes [3].

- Dried Blood Spot (DBS) Sampling: For therapeutic drug monitoring (TDM), consider DBS as a sampling technique. It uses minimal blood volume, is less invasive, and simplifies storage and transport. Methods for drugs like imatinib have been successfully validated using DBS with LC-MS/MS, demonstrating strong correlation with plasma concentrations [4].

I hope this detailed protocol provides a robust foundation for your work on this compound. Should you need to adapt this method, the key parameters to focus on are the DES composition and the sample pH.

References

- 1. New Analytical Method for Sunitinib in Human Fluids for TDM [sciencedirect.com]

- 2. Innovative Solid-Phase Extraction Strategies for Improving ... [mdpi.com]

- 3. Development of an Optimized Two-Step Solid-Phase ... [pmc.ncbi.nlm.nih.gov]

- 4. Imatinib and norimatinib therapeutic monitoring using dried ... [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Henatinib Chromatographic Separation

| Aspect | Key Details |

|---|---|

| Drug Name | Henatinib |

| Drug Class | Novel oral small-molecule multikinase inhibitor [1] |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |

| Primary Application | Pharmacokinetic studies in human plasma and urine [1] |

| Method Runtime | ~3.5 minutes per sample [1] |

Introduction and Background

This compound is a novel oral small-molecule multikinase inhibitor that has demonstrated broad and potent antitumor activities in preclinical studies [1]. It is currently classified as an investigational drug and has been used in clinical trials for the treatment of Advanced Solid Cancer [2]. The molecular formula of this compound is C25H29FN4O4, with an average molecular weight of 468.529 g/mol [2]. Supporting preclinical and clinical pharmacokinetic studies requires robust, sensitive, and rapid bioanalytical methods to quantify the drug in various biological matrices. The LC-MS/MS method described here was developed and validated specifically to support a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].

Detailed Experimental Protocol

Instrumentation and Equipment

- LC-MS/MS System: Liquid chromatography system coupled with a tandem mass spectrometer.

- Chromatographic Column: XBridge C18 column (50 mm × 2.1 mm, 2.5 μm particle size) [1].

- Mobile Phase: A mixture of 5mM ammonium formate (pH 9.5), acetonitrile, and methanol in a volume ratio of 60:30:10 [1].

- Flow Rate and Injection Volume: Specific values should be optimized; a typical flow rate is 0.2-0.5 mL/min with an injection volume of 5-10 μL.

Sample Preparation Procedure (Protein Precipitation)

This protocol is for the extraction of this compound from human plasma [1].

- Aliquot 100 μL of human plasma sample into a microcentrifuge tube.

- Add 300 μL of internal standard (IS) solution (Midazolam in methanol) to precipitate proteins [1].

- Vortex vigorously for 1-2 minutes to ensure thorough mixing.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Transfer the clear supernatant (approximately 300 μL) to a clean autosampler vial for LC-MS/MS analysis.

Mass Spectrometry Detection Parameters

- Ionization Mode: Positive electrospray ionization (ESI+) [1].

- Detection Mode: Multiple Reaction Monitoring (MRM) [1].

- MRM Transitions:

- Source-dependent parameters (like gas temperature, gas flow, and capillary voltage) should be optimized for the specific instrument.

Method Validation Summary

The method was validated according to standard bioanalytical guidelines [1].

| Validation Parameter | Result for Plasma | Result for Urine |

|---|---|---|

| Linear Range | 0.100 - 400 ng/mL [1] | 1.00 - 2500 ng/mL [1] |